- Hypoxia-activated prodrugs for treating cancer, World Intellectual Property Organization, , ,

Cas no 936-05-0 (HMMNI)

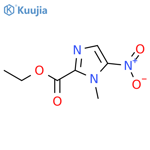

HMMNI structure

Nome del prodotto:HMMNI

HMMNI Proprietà chimiche e fisiche

Nomi e identificatori

-

- (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol

- HMMNI

- 2-Hydroxymethyl-1-methyl-5-nitroimidazole

- (1-METHYL-5-NITRO-1H-IMIDAZOL-2-YL)-METHANOL

- 1-Methyl-5-nitro-1H-imidazole-2-methanol

- Hydroxy Dimetridazole

- 1-Methyl-5-nitroimidazole-2-methanol

- Imidazole-2-methanol,1-methyl-5-nitro- (7CI,8CI)

- 1-Methyl-2-hydroxymethyl-5-nitroimidazole

- 1-Methyl-5-nitro-2-imidazolemethanol

- Imidazole-2-methanol, 1-methyl-5-nitro-

- 1H-Imidazole-2-methanol, 1-methyl-5-nitro-

- (1-methyl-5-nitroimidazol-2-yl)methanol

- D4DG80JB2E

- JSAQDPJIVQMBAY-UHFFFAOYSA-N

- AK115524

- Hydroxydimetridrazole

- dimetridazole-2-hydroxy

- 2-Hydroxymethyl-1-methyl-5-nitro-1H-im

- 1-Methyl-5-nitro-1H-imidazole-2-methanol (ACI)

- Imidazole-2-methanol, 1-methyl-5-nitro- (7CI, 8CI)

- Hydroxydimetridazole

- AKOS006281636

- DS-4120

- BRN 0744944

- SB40075

- 5-23-10-00550 (Beilstein Handbook Reference)

- NS00000152

- EINECS 213-312-9

- DB-080695

- 1-Methyl-2-(hydroxymethyl)-5-nitroimidazole

- SY056599

- 1-methyl-5-nitro-2-hydroxymethylimidazole

- CHEMBL289777

- UNII-D4DG80JB2E

- HMMNI, VETRANAL(TM), analytical standard

- (1-methyl-5-nitro-1h-imidazo-2-yl)-methanol

- 2-Hydroxymethyl-1-methyl-5-nitro-1H-imidazole

- 936-05-0

- H1439

- Dimetridazole-2-hydroxy 100 microg/mL in Acetone

- (1-Methyl-5-nitro-1H-imidazol-2-yl)methanol #

- EN300-2914414

- MFCD00159675

- HY-W008216

- SCHEMBL1978635

- Z1198151487

- F17037

- AKOS040755878

- 1-methyl-2-hydroxymethyl-5-nitro-imidazole

- CS-W008216

-

- MDL: MFCD00159675

- Inchi: 1S/C5H7N3O3/c1-7-4(3-9)6-2-5(7)8(10)11/h2,9H,3H2,1H3

- Chiave InChI: JSAQDPJIVQMBAY-UHFFFAOYSA-N

- Sorrisi: [O-][N+](C1N(C)C(CO)=NC=1)=O

Proprietà calcolate

- Massa esatta: 157.04900

- Massa monoisotopica: 157.048741

- Conta atomi isotopi: 0

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 4

- Conta atomi pesanti: 11

- Conta legami ruotabili: 1

- Complessità: 158

- Conteggio di unità legate in modo Covalent: 1

- Conto di stereocentri atomici definito: 0

- Conta stereocentri atomici non definiti: 0

- Conto stereocentrico definito delle obbligazioni: 0

- Conto stereocenter di bond non definito: 0

- XLogP3: -0.4

- Superficie polare topologica: 83.9

Proprietà sperimentali

- Densità: 1.4890 (rough estimate)

- Punto di fusione: 115.0 to 119.0 deg-C

- Punto di ebollizione: 422.2°C at 760 mmHg

- Punto di infiammabilità: 188.5±22.3 °C

- Indice di rifrazione: 1.6190 (estimate)

- PSA: 83.87000

- LogP: 0.34380

- Pressione di vapore: 0.0±0.9 mmHg at 25°C

HMMNI Informazioni sulla sicurezza

- Parola segnale:Warning

- Dichiarazione di pericolo: H302

- Dichiarazione di avvertimento: P280-P305+P351+P338

- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport

- WGK Germania:3

- Codice categoria di pericolo: R36/37/38: irritante per occhi, vie respiratorie e pelle

- Istruzioni di sicurezza: H303+H313+H110

- RTECS:NI6801000

- Condizioni di conservazione:2-8°C

HMMNI Dati doganali

- CODICE SA:2933290090

- Dati doganali:

Codice doganale cinese:

2933290090Panoramica:

2933290090. altri composti con struttura ad anello imidazolo non fuso. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

2933290090. altri composti contenenti nella struttura un anello imidazolo non utilizzato (anche idrogenato). IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

HMMNI Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-W008216-100mg |

HMMNI |

936-05-0 | 99.76% | 100mg |

¥100 | 2024-04-16 | |

| abcr | AB443365-5 g |

(1-Methyl-5-nitro-1H-imidazol-2-yl)methanol; . |

936-05-0 | 5g |

€187.70 | 2022-03-24 | ||

| ChemScence | CS-W008216-100g |

HMMNI |

936-05-0 | 98.62% | 100g |

$912.0 | 2022-04-26 | |

| Chemenu | CM187180-5g |

(1-Methyl-5-nitro-1H-imidazol-2-yl)-methanol |

936-05-0 | 95%+ | 5g |

$103 | 2024-07-19 | |

| Chemenu | CM187180-25g |

(1-Methyl-5-nitro-1H-imidazol-2-yl)-methanol |

936-05-0 | 95%+ | 25g |

$360 | 2024-07-19 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X15305-5g |

HMMNI |

936-05-0 | 98% | 5g |

¥312.0 | 2024-07-18 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X15305-1g |

HMMNI |

936-05-0 | 98% | 1g |

¥85.0 | 2024-07-18 | |

| Enamine | EN300-2914414-100.0g |

(1-methyl-5-nitro-1H-imidazol-2-yl)methanol |

936-05-0 | 95.0% | 100.0g |

$463.0 | 2025-03-21 | |

| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci71998-50mg |

Hydroxy Dimetridazole |

936-05-0 | 98% | 50mg |

¥4898.00 | 2022-04-26 | |

| TRC | H825245-10mg |

Hydroxy Dimetridazole |

936-05-0 | 10mg |

$ 108.00 | 2023-09-07 |

HMMNI Metodo di produzione

Synthetic Routes 1

Synthetic Routes 2

Condizioni di reazione

Riferimento

- 1-Alkyl-2-hydroxymethyl-5-nitroimidazoles, Federal Republic of Germany, , ,

Synthetic Routes 3

Condizioni di reazione

Riferimento

- Design, synthesis and evaluation of imidazolylmethyl carbamate prodrugs of alkylating agents, Tetrahedron, 2000, 56(4), 645-657

Synthetic Routes 4

Condizioni di reazione

Riferimento

- Radical-nucleophilic substitution (SRN1) reactions. Part 5. Anions of nitroimidazoles in SRN1 and oxidative addition reactions, Journal of the Chemical Society, 1987, (12), 2819-27

Synthetic Routes 5

Condizioni di reazione

Riferimento

- Chemotherapeutically active nitro compounds. 4.5-Nitroimidazoles. Part III, Arzneimittel-Forschung, 1978, 28(5), 739-49

Synthetic Routes 6

Synthetic Routes 7

Condizioni di reazione

1.1 Solvents: Dimethyl sulfoxide

Riferimento

- Expanded therapeutic potential in activity space of next-generation 5-nitroimidazole antimicrobials with broad structural diversity, Proceedings of the National Academy of Sciences of the United States of America, 2013, 110(43), 17564-17569

Synthetic Routes 8

Condizioni di reazione

Riferimento

- Synthesis of cytotoxic nucleoside analogs and their use as prodrugs in the treatment of cell proliferation disorders, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condizioni di reazione

Riferimento

- Synthesis of antiprotozoal ronidazole, Yiyao Gongye, 1986, 17(9), 397-8

Synthetic Routes 10

Synthetic Routes 11

Synthetic Routes 12

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Synthetic Routes 16

Synthetic Routes 17

Condizioni di reazione

Riferimento

- Phosphoramidate alkylator prodrugs and their preparation, pharmacokinetics and use in the treatment of cancer and hyperproliferative diseases, World Intellectual Property Organization, , ,

Synthetic Routes 18

Condizioni di reazione

Riferimento

- 1-Alkyl-2-(pyridylthiomethyl)-5-nitroimidazoles, Federal Republic of Germany, , ,

Synthetic Routes 19

Synthetic Routes 20

Condizioni di reazione

Riferimento

- Synthesis and schistosomicidal activity of 4-methyl-5-(arylvinyl)-1,2-dithiole-3-thiones, Farmaco, 1991, 46(1), 63-73

HMMNI Raw materials

- 1-Methyl-5-nitroimidazole

- Ethyl 1-methyl-5-nitro-1H-imidazole-2-carboxylate

- 1-Methyl-5-nitro-1H-imidazole-2-carbaldehyde

HMMNI Preparation Products

HMMNI Letteratura correlata

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

4. Book reviews

-

Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074

936-05-0 (HMMNI) Prodotti correlati

- 1215071-08-1(Hydroxy Metronidazole-d4)

- 551-92-8(Dimetridazole)

- 2137710-42-8(1-(4-Bromophenyl)-4-(propan-2-yl)cyclohexan-1-ol)

- 2228108-48-1(2-amino-3-(4-ethoxyphenyl)-3-methylbutanoic acid)

- 2680873-98-5(Benzyl 8-(hydroxymethyl)-6-azabicyclo[3.2.1]octane-6-carboxylate)

- 898760-96-8(1-(4-Bromo-3-methylphenyl)-6-chloro-1-oxohexane)

- 349617-12-5(2,4-dimethoxy-N-(1,3,4-thiadiazol-2-yl)benzamide)

- 1009191-84-7([(2,4-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-4-carboxylate)

- 132858-67-4(3-(4-ethylphenyl)-3-methylbutanoic acid)

- 2228417-37-4(5-(2-methoxy-4,5-dimethylphenyl)-1,2-oxazol-4-amine)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:936-05-0)HMMNI

Purezza:99%/99%

Quantità:100g/25g

Prezzo ($):801.0/270.0